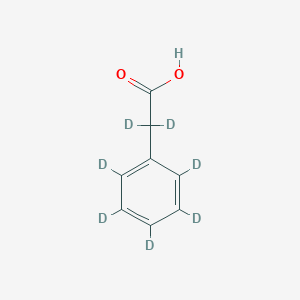
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid
概要
説明
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid (BMICA) is a chemical compound that belongs to the class of indole derivatives. It is a synthetic molecule that has been extensively studied for its biochemical and physiological effects. BMICA is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
作用機序
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid acts as a potent and selective inhibitor of MAO-B, which is an enzyme that catalyzes the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which can have beneficial effects on neuronal function and survival. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of MAO-B activity, the increase in dopamine levels in the brain, the protection of dopaminergic neurons from oxidative stress and apoptosis, and the modulation of neuroinflammation. This compound has also been shown to have anti-tumor activity in vitro, suggesting that it may have potential as a cancer therapeutic agent.
実験室実験の利点と制限
One of the major advantages of 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid is its selectivity for MAO-B, which allows for the specific targeting of this enzyme without affecting other monoamine oxidase isoforms. This can be particularly useful in the study of neurodegenerative diseases such as Parkinson's and Alzheimer's, where the selective inhibition of MAO-B has been shown to have beneficial effects. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid, including its potential use as a therapeutic agent in the treatment of neurodegenerative diseases, its use as a diagnostic tool for the early detection of Parkinson's disease, and its potential as a cancer therapeutic agent. Further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations in different experimental settings.
科学的研究の応用
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid has been extensively studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to protect dopaminergic neurons from oxidative stress and apoptosis, which are the major causes of neuronal death in these diseases. This compound has also been studied for its potential use as a diagnostic tool for the early detection of Parkinson's disease, as it can selectively bind to MAO-B in the brain and allow for imaging using positron emission tomography (PET).
特性
IUPAC Name |
4-bromo-5-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-8-3-2-6-5(9(8)11)4-7(12-6)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETOXWNTPOPCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538105 | |
| Record name | 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92622-97-4 | |
| Record name | 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

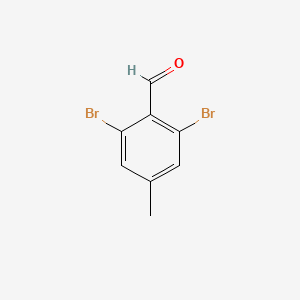



![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)

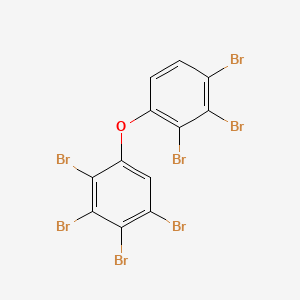

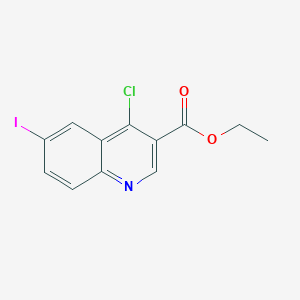
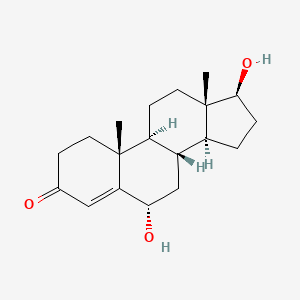
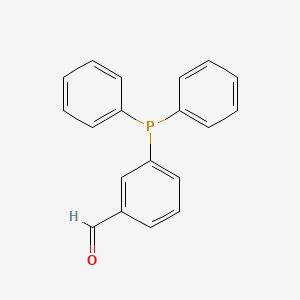
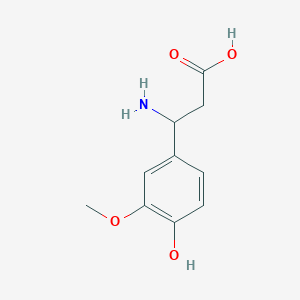
![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)
